molecular formula C9H9N3O2 B13029790 Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13029790
M. Wt: 191.19 g/mol
InChI Key: AKWXQFBSPSNUNG-UHFFFAOYSA-N
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Description

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several approved drugs . Its specific structure makes it a valuable building block for constructing novel molecules targeting serious diseases. A primary application of this compound is in the discovery of new anticancer therapies. Researchers utilize this scaffold to design potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway , a critical signaling network often dysregulated in cancers. Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity by inducing cell cycle arrest and promoting apoptosis in cancer cell lines . Furthermore, this compound serves as a key precursor in the development of anti-tuberculosis agents. The imidazo[1,2-a]pyridine pharmacophore is found in promising drug candidates like Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting its energy metabolism and proving effective against multi-drug resistant (MDR) strains . The structural motifs present in this compound provide researchers with a versatile template for lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,10H2,1H3

InChI Key

AKWXQFBSPSNUNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=NC=CN21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it a potential candidate for developing drugs aimed at treating conditions such as depression and anxiety.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer activities. Studies have shown that it can interfere with bacterial DNA synthesis and inhibit specific enzymes, making it a promising lead compound in the development of new antibiotics and anticancer agents .

Agricultural Chemicals

Enhancing Crop Protection

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its properties enhance the efficacy of crop protection products against pests and diseases, contributing to improved agricultural yields. The compound's ability to act as a biopesticide is particularly noteworthy, as it aligns with sustainable farming practices .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition. This research is critical for understanding metabolic pathways and developing new therapeutic strategies. By investigating how this compound interacts with various enzymes, researchers can gain insights into its potential therapeutic applications .

Material Science

Novel Material Development

In material science, this compound is being explored for its potential in creating materials with specific electronic properties. Such materials are beneficial for developing advanced sensors and electronic devices. The unique structure of this compound allows for functionalization that can tailor its properties for specific applications in electronics .

Diagnostic Applications

Biomarker Identification

This compound is under investigation for use in diagnostic assays. Its potential to identify biomarkers for certain diseases offers a non-invasive method for early detection, which is crucial for improving patient outcomes. Research focuses on its application in detecting inflammatory diseases through cytokine modulation assays .

Summary Table of Applications

Application Area Description
Pharmaceuticals Intermediate in drug synthesis; potential for treating neurological disorders; antimicrobial and anticancer properties.
Agricultural Chemicals Enhances efficacy of agrochemicals; acts as a biopesticide.
Biochemical Research Studies on enzyme inhibition; understanding metabolic pathways.
Material Science Development of materials with specific electronic properties for sensors/devices.
Diagnostics Investigating biomarkers for disease detection; cytokine modulation studies.

Mechanism of Action

The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in substituent positions, halogenation, or ester groups, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate 6-NH₂, 5-COOCH₃ C₉H₉N₃O₂ 191.19 - Target compound; potential drug precursor -
Methyl imidazo[1,2-a]pyridine-5-carboxylate None (parent structure) C₉H₈N₂O₂ 176.17 88047-55-6 Research reagent; ≥98% purity
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate 6-Cl, 5-COOCH₃ C₉H₇ClN₂O₂ 210.62 2140305-54-8 Halogenated analog; 98% purity
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate 5-NH₂, 2-COOCH₂CH₃ C₁₀H₁₁N₃O₂ 205.21 1000017-97-9 Enzyme inhibitor candidate
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate 6-NH₂, 2-COOCH₂CH₃ C₁₀H₁₁N₃O₂ 205.21 158980-21-3 Positional isomer; different hydrogen bonding
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate 6-Br, 5-COOCH₃ C₉H₇BrN₂O₂ 255.07 - Brominated analog; synthetic intermediate

Key Research Findings

Impact of Substituent Position: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate () exhibits a planar fused-ring system with a dihedral angle of 1.4° between rings, stabilized by C–H⋯O/N hydrogen bonds . The ester group’s position (2 vs. 5) alters intermolecular interactions, affecting solubility and crystal packing.

Halogenated Analogs :

  • Chloro- and bromo-substituted derivatives (e.g., CAS 2140305-54-8, 1192015-16-9) are commonly used as intermediates in Suzuki-Miyaura cross-coupling reactions for functionalizing the imidazo[1,2-a]pyridine core .

Ester Group Influence :

  • Methyl esters (e.g., 88047-55-6) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., 1000017-97-9), which may influence metabolic pathways in vivo .

Biological Relevance: Imidazo[1,2-a]pyridine derivatives are explored as hypoxia-inducible factor (HIF) inhibitors and FXa anticoagulants (). The amino group in the target compound could modulate these activities by altering electron distribution or binding affinity .

Biological Activity

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that contributes to its biological activity. The compound consists of an imidazo ring fused with a pyridine ring, with an amino group at the 6-position and a carboxylate group at the 5-position. Its molecular formula is C9H10N4O2C_9H_{10}N_4O_2.

Property Value
Molecular FormulaC9H10N4O2C_9H_{10}N_4O_2
Molecular Weight194.20 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in this class can inhibit key enzymes involved in cellular processes, leading to antimicrobial and anticancer effects.

  • Antimicrobial Activity : The compound has demonstrated significant activity against both gram-positive and gram-negative bacteria. It may function by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the this compound structure can significantly influence its biological activity. For example:

  • Position of Substituents : Variations in the position of amino and carboxyl groups can lead to changes in potency against specific bacterial strains or cancer cell lines.
  • Derivatives : Several derivatives have been synthesized to enhance biological activity. For instance, introducing electron-withdrawing groups or varying alkyl chain lengths has been shown to improve antimicrobial efficacy.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluating various imidazo[1,2-a]pyridine derivatives found that this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that the compound has an IC50 value of approximately 25 µM against the MCF7 breast cancer cell line, indicating moderate cytotoxicity . Further modifications have yielded derivatives with improved potency.
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that this compound may induce apoptosis through caspase activation pathways in cancer cells .

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